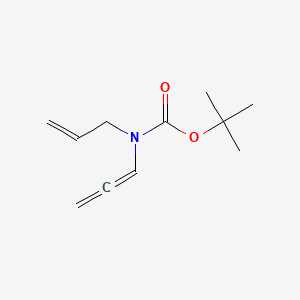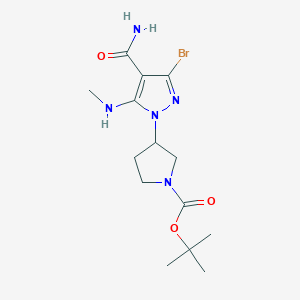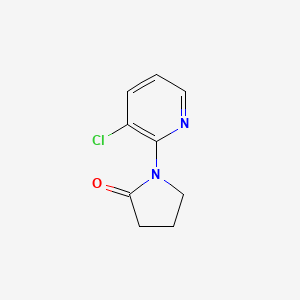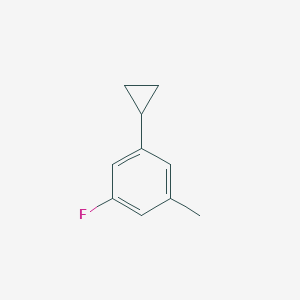
1-Cyclopropyl-3-fluoro-5-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3-fluoro-5-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-fluoro-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation followed by reduction and halogenation steps . The reaction conditions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate acylating agent.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-Cyclopropyl-3-fluoro-5-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Halogenation: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Sulfonation: Fuming sulfuric acid (H2SO4) or sulfur trioxide (SO3).
Major Products:
Halogenated Derivatives: Such as 1-Cyclopropyl-3-fluoro-5-bromomethylbenzene.
Nitrated Derivatives: Such as 1-Cyclopropyl-3-fluoro-5-nitromethylbenzene.
科学的研究の応用
1-Cyclopropyl-3-fluoro-5-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-Cyclopropyl-3-fluoro-5-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, influencing the reactivity and stability of the benzene ring. The presence of the cyclopropyl group and fluorine atom can modulate the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
類似化合物との比較
- 1-Cyclopropyl-3-chloro-5-methylbenzene
- 1-Cyclopropyl-3-bromo-5-methylbenzene
- 1-Cyclopropyl-3-iodo-5-methylbenzene
Comparison: 1-Cyclopropyl-3-fluoro-5-methylbenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to other halogenated derivatives. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interactions, making it a valuable compound for specific applications in research and industry .
特性
分子式 |
C10H11F |
|---|---|
分子量 |
150.19 g/mol |
IUPAC名 |
1-cyclopropyl-3-fluoro-5-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-4-9(8-2-3-8)6-10(11)5-7/h4-6,8H,2-3H2,1H3 |
InChIキー |
XCDMWUPLUCNKOA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)F)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


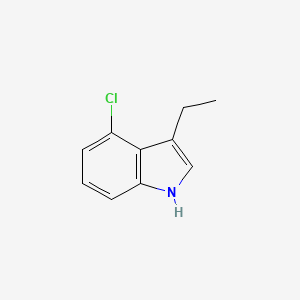
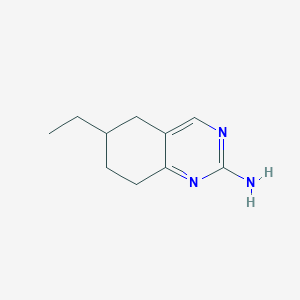
![5-Cyclopropyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13702680.png)
![2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile](/img/structure/B13702697.png)
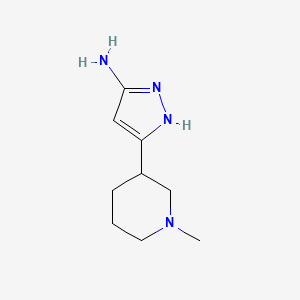
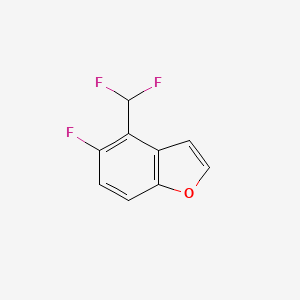
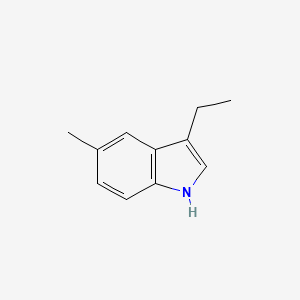
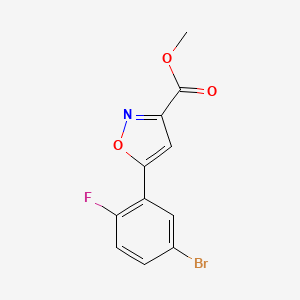
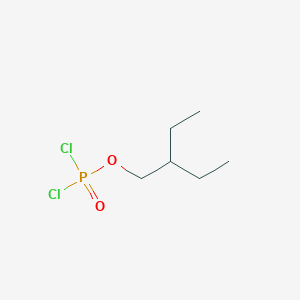
![1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13702735.png)
![7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13702737.png)
